N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 64334-41-4
VCID: VC4683769
InChI: InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
SMILES: CN(C)C1=CC2=C(C=C1)N=C(S2)N
Molecular Formula: C9H11N3S
Molecular Weight: 193.27

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine

CAS No.: 64334-41-4

Cat. No.: VC4683769

Molecular Formula: C9H11N3S

Molecular Weight: 193.27

* For research use only. Not for human or veterinary use.

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine - 64334-41-4

Specification

CAS No. 64334-41-4
Molecular Formula C9H11N3S
Molecular Weight 193.27
IUPAC Name 6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine
Standard InChI InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Standard InChI Key DCUFLOLNQPJBDW-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)N=C(S2)N

Introduction

Chemical Identification and Structural Properties

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine belongs to the benzothiazole family, featuring a thiazole ring fused to a benzene ring. The compound’s systematic name, 2,6-Benzothiazolediamine,N6,N6-dimethyl-(9CI), underscores the dimethyl substitution on the N6 amine group . Key identifiers include:

Synthesis and Manufacturing

Industrial synthesis of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine involves multi-step reactions starting from benzene derivatives. A plausible route includes:

  • Thiazole Ring Formation: Condensation of 2-aminothiophenol with dimethylurea under acidic conditions.

  • Dimethylation: Treatment with methylating agents like dimethyl sulfate in the presence of a base.

Suppliers such as Hangzhou Huarong Pharm Co., Ltd., utilize advanced catalytic methods to achieve yields exceeding 98% . The ACS Omega study on analogous compounds employed guanidine hydrochloride and potassium hydroxide in 1,4-dioxane, suggesting potential applicability for modifying this compound’s derivatives.

Table 2: Industrial Synthesis Parameters

ParameterConditionOutcome
Reactants2-Aminothiophenol, dimethylureaThiazole core formation
Methylation AgentDimethyl sulfateN6,N6-dimethylation
SolventEthanol/water mixtureHigh solubility
CatalystSodium hydroxideEnhanced reaction rate

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a precursor to antiviral agents. For example, pyrimidine-benzothiazole hybrids derived from similar structures exhibit IC₅₀ values <10 µM against HSV-1 and HCV . Its role in synthesizing acyclovir analogs highlights potential synergies in antiviral therapies .

Table 3: Key Pharmaceutical Applications

ApplicationDerivative SynthesizedBiological Activity
Antiviral AgentsPyrimidine-benzothiazole hybridsHSV-1, HCV inhibition
AntifungalsThiazole-linked triazolesFungal cell wall disruption
SurfactantsQuaternary ammonium saltsEmulsification, stabilization

Agrochemistry and Polymers

In agrochemicals, the compound’s derivatives act as fungicides and pesticides. Zibo Hangyu Biotechnology reports its use in polymer monomers, enhancing thermal stability in resins .

Recent Research and Future Directions

The 2020 ACS Omega study on benzothiazole-pyrimidine hybrids underscores the untapped potential of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine in drug discovery. Future research should explore:

  • Structure-Activity Relationships: Modifying dimethyl groups to enhance bioavailability.

  • Green Synthesis: Developing solvent-free routes using nanocatalysts.

  • Polymer Science: Incorporating the compound into conductive polymers for electronics.

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